molecular formula C16H18O4 B14708246 Ethyl 7-(2H-1,3-benzodioxol-5-yl)hepta-2,6-dienoate CAS No. 23623-22-5

Ethyl 7-(2H-1,3-benzodioxol-5-yl)hepta-2,6-dienoate

Cat. No.: B14708246
CAS No.: 23623-22-5
M. Wt: 274.31 g/mol
InChI Key: TXASNXZAQRINCE-UHFFFAOYSA-N
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Description

Ethyl 7-(2H-1,3-benzodioxol-5-yl)hepta-2,6-dienoate is an organic compound characterized by the presence of a benzodioxole ring and a hepta-2,6-dienoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-(2H-1,3-benzodioxol-5-yl)hepta-2,6-dienoate typically involves the esterification of 7-(2H-1,3-benzodioxol-5-yl)hepta-2,6-dienoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-(2H-1,3-benzodioxol-5-yl)hepta-2,6-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bonds in the hepta-2,6-dienoate chain to single bonds, yielding saturated esters.

    Substitution: Electrophilic substitution reactions can occur on the benzodioxole ring, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products:

    Oxidation: Formation of 7-(2H-1,3-benzodioxol-5-yl)hepta-2,6-dienoic acid.

    Reduction: Formation of ethyl 7-(2H-1,3-benzodioxol-5-yl)heptanoate.

    Substitution: Formation of halogenated derivatives of the benzodioxole ring.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 7-(2H-1,3-benzodioxol-5-yl)hepta-2,6-dienoate involves its interaction with specific molecular targets and pathways. The benzodioxole ring can interact with enzymes and receptors, modulating their activity. The hepta-2,6-dienoate chain can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Ethyl 7-(2H-1,3-benzodioxol-5-yl)hepta-2,6-dienoate can be compared with other similar compounds, such as:

    Ethyl 3-(1,3-benzodioxol-5-yl)acrylate: Shares the benzodioxole ring but has a shorter carbon chain.

    (2E,6E)-7-(1,3-benzodioxol-5-yl)-N-isobutyl-2,6-heptadienamide: Contains a similar hepta-2,6-dienoate chain but with an amide group instead of an ester.

    1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds have a benzodioxole ring fused with an indole moiety, showing different biological activities.

Properties

CAS No.

23623-22-5

Molecular Formula

C16H18O4

Molecular Weight

274.31 g/mol

IUPAC Name

ethyl 7-(1,3-benzodioxol-5-yl)hepta-2,6-dienoate

InChI

InChI=1S/C16H18O4/c1-2-18-16(17)8-6-4-3-5-7-13-9-10-14-15(11-13)20-12-19-14/h5-11H,2-4,12H2,1H3

InChI Key

TXASNXZAQRINCE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CCCC=CC1=CC2=C(C=C1)OCO2

Origin of Product

United States

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